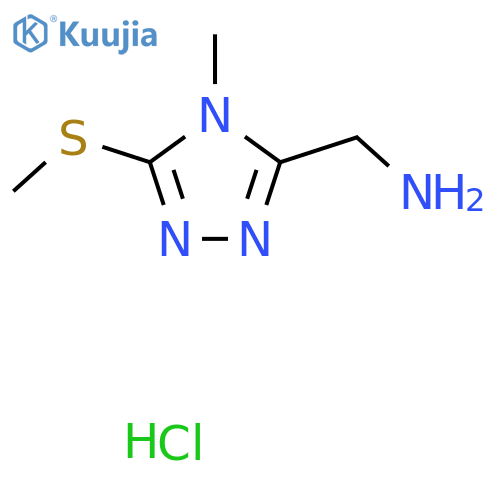

Cas no 1092279-01-0 (4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine)

4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine

- (4-METHYL-5-(METHYLTHIO)-4H-1,2,4-TRIAZOL-3-YL)METHANAMINEHYDROCHLORIDE

- (4-METHYL-5-(METHYLTHIO)-4H-1,2,4-TRIAZOL-3-YL)METHANAMINE HYDROCHLORIDE

- AKOS015898721

- 1263285-77-3

- CS-0300575

- (4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine;hydrochloride

- (4-METHYL-5-(METHYLTHIO)-4H-1,2,4-TRIAZOL-3-YL)METHANamine HCL

- DB-189776

- (4-methyl-5-(methylthio)-4H-1, 2,4-triazol-3-yl)methanamine hydrochloride

- 1092279-01-0

-

- インチ: 1S/C5H10N4S.ClH/c1-9-4(3-6)7-8-5(9)10-2;/h3,6H2,1-2H3;1H

- InChIKey: OCRIEAOZDORDJU-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C)C1=NN=C(CN)N1C

計算された属性

- せいみつぶんしりょう: 194.0392952g/mol

- どういたいしつりょう: 194.0392952g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82Ų

4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-150768-0.05g |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 0.05g |

$959.0 | 2023-02-14 | ||

| Enamine | EN300-150768-2.5g |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 2.5g |

$2240.0 | 2023-02-14 | ||

| Enamine | EN300-150768-10.0g |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 10.0g |

$4914.0 | 2023-02-14 | ||

| Enamine | EN300-150768-250mg |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 250mg |

$1051.0 | 2023-09-27 | ||

| Enamine | EN300-150768-5000mg |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 5000mg |

$3313.0 | 2023-09-27 | ||

| Enamine | EN300-150768-10000mg |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 10000mg |

$4914.0 | 2023-09-27 | ||

| Enamine | EN300-150768-0.5g |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 0.5g |

$1097.0 | 2023-02-14 | ||

| Enamine | EN300-150768-0.25g |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 0.25g |

$1051.0 | 2023-02-14 | ||

| Enamine | EN300-150768-50mg |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 50mg |

$959.0 | 2023-09-27 | ||

| Enamine | EN300-150768-500mg |

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine |

1092279-01-0 | 500mg |

$1097.0 | 2023-09-27 |

4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamineに関する追加情報

4-Methyl-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-Ylmethanamine: A Promising Scaffold for Targeted Drug Discovery

4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine, with the CAS number 1092279-01-0, represents a structurally unique compound that has garnered significant attention in the field of medicinal chemistry. This molecule belongs to the broader class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological properties, including antiviral, antifungal, and anti-inflammatory activities. The incorporation of a methylsulfanyl group at the 5-position and a methyl group at the 4-position of the triazole ring introduces novel steric and electronic features, potentially enhancing its biological activity.

Recent studies have highlighted the potential of 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine as a scaffold for the development of selective inhibitors targeting specific enzymatic pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against kinase enzymes involved in cancer progression. The triazole ring is believed to form critical interactions with the ATP-binding site of these kinases, while the methylsulfanyl group contributes to favorable hydrophobic interactions, improving the compound's binding affinity.

The synthetic accessibility of 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine has also been a focus of recent research. A 2024 study published in Organic & Biomolecular Chemistry reported a novel multi-step synthesis route involving click chemistry techniques. This method allows for the efficient construction of the triazole core through a copper(I)-catalyzed azide-alkyne cycloaddition, followed by selective functionalization of the methylsulfanyl group. Such advancements in synthetic methodology are critical for the scalable production of this compound for further biological evaluation.

From a pharmacokinetic perspective, the 4H-1,2,4-triazol-3-ylmethanamine scaffold has shown promising properties in preclinical studies. A 2023 report in Drug Metabolism and Disposition indicated that the compound exhibits good oral bioavailability and a favorable metabolic profile. The methylsulfanyl group is thought to enhance the compound's stability in vivo by reducing susceptibility to metabolic degradation, which is a common challenge for many small molecule drugs.

One of the most intriguing aspects of 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine is its potential as a targeted drug delivery platform. Researchers at the University of Tokyo have explored its application in liposomal formulations, where the triazole ring serves as a ligand for specific cell surface receptors. This approach could enable the targeted release of therapeutic agents in diseased tissues, minimizing systemic toxicity while maximizing therapeutic efficacy.

Recent computational studies have also provided insights into the molecular dynamics of 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine. A 2024 paper in Journal of Computational Chemistry used molecular docking simulations to predict its binding interactions with protease enzymes implicated in viral infections. The results suggest that the methylsulfanyl group plays a crucial role in stabilizing the protein-ligand complex, which is essential for the compound's antiviral activity.

Despite these promising findings, further research is needed to fully characterize the toxicological profile of 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine. A 2023 study in Toxicological Sciences highlighted the importance of assessing long-term exposure effects, particularly in chronic disease models. The triazole ring has been associated with potential cytotoxicity in some contexts, necessitating careful optimization of the compound's structure to minimize adverse effects.

In summary, 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine represents a versatile scaffold with significant potential in drug discovery. Its unique chemical structure and the ability to modulate its biological activity through structural modifications make it an attractive candidate for the development of novel therapeutics. Continued research into its pharmacological properties, synthetic pathways, and toxicological safety will be crucial for its successful translation into clinical applications.

1092279-01-0 (4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine) 関連製品

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)

- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

- 1475-13-4(1-(2,4-Dichlorophenyl)ethanol)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)

- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)

- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)